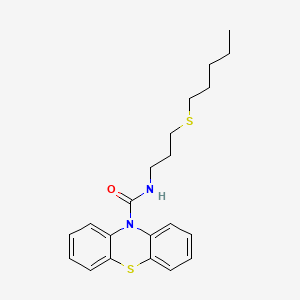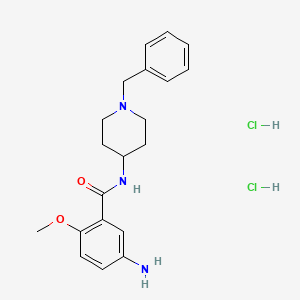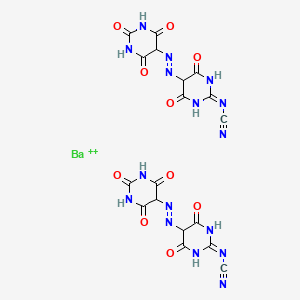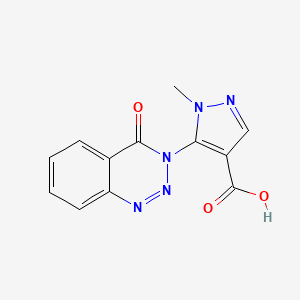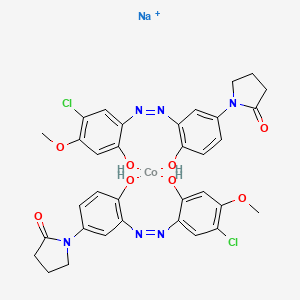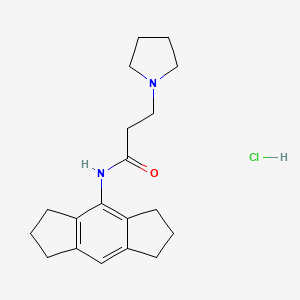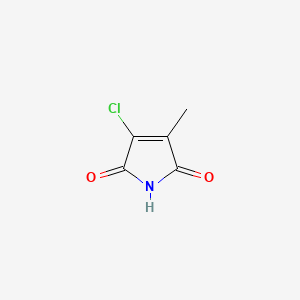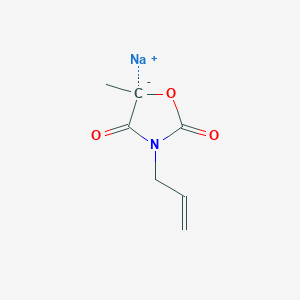
1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-(dimethylaminosulfonyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . The unique structure of 1,3-Dimethyl-5-(dimethylaminosulfonyl)indole makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,3-Dimethyl-5-(dimethylaminosulfonyl)indole typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve large-scale synthesis with high efficiency and minimal by-products .
Analyse Chemischer Reaktionen
1,3-Dimethyl-5-(dimethylaminosulfonyl)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-(dimethylaminosulfonyl)indole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-5-(dimethylaminosulfonyl)indole involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-5-(dimethylaminosulfonyl)indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
The uniqueness of 1,3-Dimethyl-5-(dimethylaminosulfonyl)indole lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
120729-98-8 |
|---|---|
Molekularformel |
C12H16N2O2S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
N,N,1,3-tetramethylindole-5-sulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-9-8-14(4)12-6-5-10(7-11(9)12)17(15,16)13(2)3/h5-8H,1-4H3 |
InChI-Schlüssel |
QBZHGDVNLAQFGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


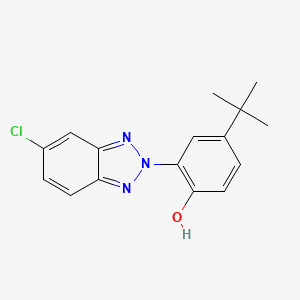
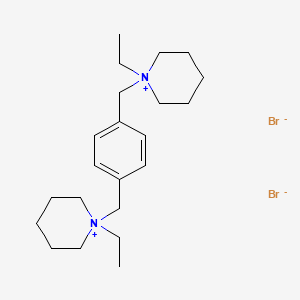
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)

